REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].C1C(=O)N([Br:21])C(=O)C1>CN(C=O)C.O>[NH2:1][C:2]1[C:3]([Br:21])=[N:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
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NC=1C=NC(=C(C(=O)OCC)C1)C
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Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
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Type
|
WASH
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Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate and brine
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Type
|
CUSTOM
|
Details
|
After evaporation of solvent
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Type
|
CUSTOM
|
Details
|
the residue was triturated with ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(C(=O)OCC)C1)C)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |